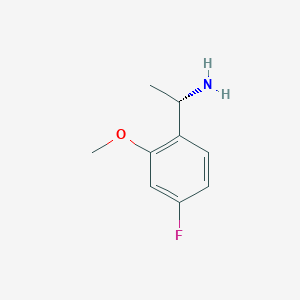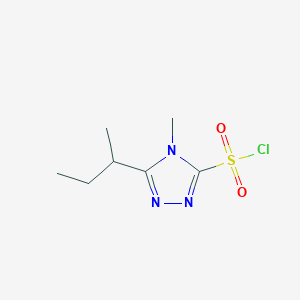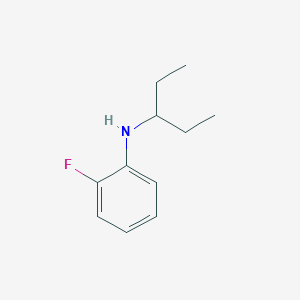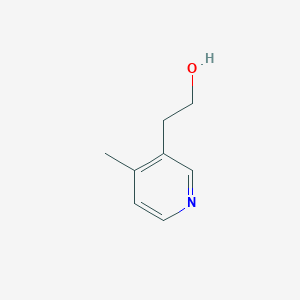
2-(4-Methylpyridin-3-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the ethane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 2-(4-Methylpyridin-3-yl)ethanone using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(4-Methylpyridin-3-yl)ethanone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-(4-Methylpyridin-3-yl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-(4-Methylpyridin-3-yl)ethanone
Reduction: 2-(4-Methylpyridin-3-yl)ethane
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2-(4-Methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(4-Methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
類似化合物との比較
2-(4-Methylpyridin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(3-Methylpyridin-4-yl)ethan-1-ol: Similar structure but with different positioning of the methyl group, leading to variations in reactivity and biological activity.
2-(2-Methylpyridin-3-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
2-(4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-9-6-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 |
InChIキー |
KHUNUJAFTLWWLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)


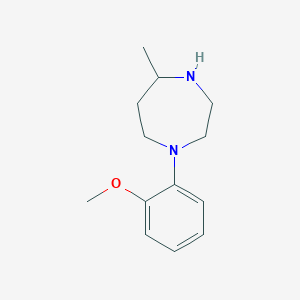

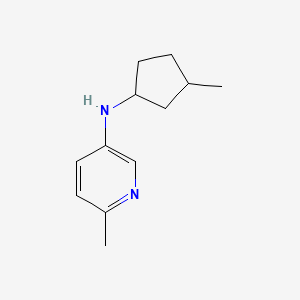



![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

